3-Amino-4-(2,4-dichlorophenyl)-1-(4-fluorobenzyl)azetidin-2-one
Description
Properties
Molecular Formula |
C16H13Cl2FN2O |
|---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
3-amino-4-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C16H13Cl2FN2O/c17-10-3-6-12(13(18)7-10)15-14(20)16(22)21(15)8-9-1-4-11(19)5-2-9/h1-7,14-15H,8,20H2 |
InChI Key |
LIACJFRWLOHWLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(C(C2=O)N)C3=C(C=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
Biological Activity
3-Amino-4-(2,4-dichlorophenyl)-1-(4-fluorobenzyl)azetidin-2-one is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, focusing on its antimicrobial and anticancer activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Although specific synthetic routes for this compound are not detailed in the available literature, azetidinone derivatives are generally synthesized using methods such as microwave-assisted reactions or conventional organic synthesis techniques.
Antimicrobial Activity
The compound has shown promising antimicrobial properties . In studies involving various pathogenic bacterial and fungal strains, it exhibited significant inhibition zones comparable to standard antimicrobial agents. For instance, compounds with similar azetidinone structures have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 16 mm to 31 mm in diameter .
Anticancer Activity
Research indicates that azetidinone derivatives often possess anticancer properties . For example, related compounds have been evaluated for their ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The IC50 values for these compounds can be as low as 2.4 µg/mL, indicating potent cytotoxicity against malignant cells while showing minimal effects on normal cell lines .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of azetidinone derivatives against various cancer cell lines. The results showed that certain azetidinones could inhibit the activity of kinases such as EGFR and VEGFR-2, which are critical in cancer progression. The binding affinity of these compounds was assessed through molecular docking studies, revealing a strong interaction with the active sites of these kinases .
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial activity, the synthesized azetidinone derivatives were tested against a panel of bacterial strains. The results indicated that these compounds not only inhibited bacterial growth but also displayed fungicidal activity against common fungal pathogens. The minimum inhibitory concentration (MIC) values were determined, further establishing the efficacy of these compounds in medical applications .
Data Tables
| Biological Activity | Target Organisms | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|---|
| Antimicrobial | Various bacteria | 16 - 31 | N/A |
| Anticancer | MCF-7 | N/A | 2.4 |
| HCT-116 | N/A | N/A |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H15Cl2FN3O
- Molecular Weight : 353.21 g/mol
- IUPAC Name : 3-Amino-4-(2,4-dichlorophenyl)-1-(4-fluorobenzyl)azetidin-2-one
The compound features an azetidine ring with various substituents that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted by Güzel-Akdemir et al. evaluated the anticancer activity of several thiazolidinone derivatives against human cancer cell lines. The findings showed that certain compounds demonstrated inhibition rates exceeding 70% against leukemia and CNS cancer cell lines, suggesting that azetidine derivatives may also possess similar properties due to structural similarities .
| Compound | Cancer Type | Inhibition Rate (%) |
|---|---|---|
| 4g | Leukemia | 84.19 |
| 4p | CNS | 72.11 |
Potential Targets
- Kinesin Spindle Protein (KSP) : Some derivatives have shown the ability to inhibit KSP, a critical protein for mitotic spindle function, thus leading to cancer cell death .
- Apoptosis Pathways : The activation of apoptotic pathways through mitochondrial dysfunction has been observed in related compounds.
Additional Therapeutic Applications
Beyond oncology, compounds similar to this compound are being explored for their potential in treating other conditions:
- Antimicrobial Activity : Preliminary studies suggest that certain azetidine derivatives exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : Some related compounds have demonstrated anti-inflammatory effects in preclinical models, indicating potential use in treating inflammatory diseases.
Conclusion and Future Directions
The applications of this compound are promising, particularly in the field of anticancer research. Ongoing studies are essential to elucidate its full therapeutic potential and mechanisms of action. Future research should focus on:
- In Vivo Studies : To confirm efficacy and safety profiles.
- Structural Modifications : To enhance potency and selectivity against specific cancer types.
Comparison with Similar Compounds
Chlorophenyl vs. Fluorophenyl Modifications
- The molecular weight decreases to ~315 g/mol (estimated) due to fewer chlorine atoms .
- 3-Amino-1-(4-fluorobenzyl)-4-(2-fluorophenyl)azetidin-2-one (CAS: MFCD18838147): Substituting 2,4-dichlorophenyl with 2-fluorophenyl introduces a less electronegative substituent, which may reduce lipophilicity (logP) compared to the target compound .
Alkyl and Electron-Withdrawing Groups
- The dimethyl substituent at position 3 introduces steric hindrance, which may affect ring conformation .
- 3-Amino-4-(4-ethylphenyl)-1-(3-fluorophenyl)azetidin-2-one (CAS: 1291489-76-3): The ethyl group increases hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility .
Physicochemical and Spectral Properties
- IR Spectroscopy: Nitro-substituted analogs (e.g., 5b ) show characteristic peaks at 1721 cm⁻¹ (C=O stretch) and 1669 cm⁻¹ (C=N), whereas the target compound’s amino group may exhibit N-H stretches near 3280–3540 cm⁻¹ .
Key Findings and Implications
Synthetic Scalability : Standard cycloaddition methods yield the target compound efficiently, though purity (97%) may require recrystallization steps as in .
Preparation Methods
Formation of Imines
The first step in the synthesis involves the preparation of imines from primary amines and aldehydes:
- Reagents : A primary amine (e.g., 3-amino group precursor) reacts with an aldehyde (e.g., 4-fluorobenzaldehyde).
- Conditions : Typically conducted in an organic solvent such as ethanol or methanol under mild heating.
- Mechanism : The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine.
Reaction with Ketenes
The imine is then reacted with a ketene to form the β-lactam ring:
- Reagents : A ketene derivative, often generated in situ from acyl chlorides.
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may be used to enhance reactivity.
- Conditions : The reaction is carried out at low temperatures (0–5°C) to prevent side reactions.
- Mechanism : The ketene undergoes [2+2] cycloaddition with the imine, leading to the formation of the azetidinone ring.
Optimization Techniques
Solvent Selection
Solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used to dissolve reactants and stabilize intermediates during cyclization.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to improve yields and reduce reaction times:
- Advantages : Uniform heating minimizes side reactions and enhances product purity.
- Conditions : Reactions are typically performed under closed-vessel conditions at controlled temperatures.
Alternative Methods
Multi-Step Synthesis
A multi-step approach can be employed for higher control over substituent placement:
- Preparation of dichlorophenyl intermediates through halogenation or nucleophilic substitution.
- Protection and deprotection of functional groups to ensure selective reactivity during cyclization.
Use of Precursor Derivatives
Substituted phenyl derivatives (e.g., dichlorophenyl or fluorobenzyl precursors) can be synthesized separately and introduced into the reaction sequence.
Reaction Conditions
| Step | Reagents & Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Imine Formation | Primary amine, aldehyde | Ethanol | ~50°C | ~85 |
| Cycloaddition | Ketene, Lewis acid/base | Dichloromethane | 0–5°C | ~70–90 |
| Microwave-Assisted | Ketene, imine | THF | ~100°C | >90 |
Characterization
The structure and purity of synthesized compounds are confirmed using spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirms the presence of functional groups and ring formation.
- Mass Spectrometry (MS) : Verifies molecular weight.
- Infrared Spectroscopy (IR) : Detects characteristic β-lactam carbonyl stretching (~1700 cm⁻¹).
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 3-aminoazetidin-2-one derivatives, and how can they be adapted for the target compound?
- Methodological Answer : The synthesis of azetidin-2-one derivatives typically involves cyclization of β-lactam precursors or coupling reactions. For example, sulfonamide and amide derivatives are synthesized using HATU-mediated coupling in DMF with diisopropylethylamine (DIPEA) as a base, achieving yields of 51–89% . Stereochemical control can be achieved using chiral amines (e.g., (S)-α-methyl-4-fluoroaniline), as seen in analogs with enantiomeric excess (e.g., 27b, 89% yield) . For the target compound, analogous coupling of 2,4-dichlorophenyl and 4-fluorobenzyl precursors under inert conditions (N₂ atmosphere) is recommended, followed by purification via column chromatography (Rf ~0.58–0.69) .
Q. How can structural characterization of the compound be performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : Use ¹H-NMR to confirm substituent integration (e.g., aromatic protons from dichlorophenyl and fluorobenzyl groups) and coupling constants for stereochemical analysis. For example, in analogs, ¹H-NMR data resolved methylene protons (δ 3.8–4.2 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (e.g., [M+H]⁺ peaks in analogs at m/z 420–480) .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (R factor <0.05) is ideal for resolving bond angles and torsion strains in the azetidinone ring .
Advanced Research Questions
Q. What strategies address low yields in the cyclization step during azetidin-2-one synthesis?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Optimize using:
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to activate carbonyl groups for nucleophilic attack.
- Solvent Control : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while low temperatures (–20°C) reduce byproduct formation .
- Microwave-assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) and improves yields in azetidinone derivatives .
Q. How do substituents (2,4-dichlorophenyl, 4-fluorobenzyl) influence the compound’s electronic and steric properties?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Cl and F substituents reduce electron density in the azetidinone ring, increasing electrophilicity at the carbonyl carbon. This can be quantified via Hammett constants (σCl = 0.23, σF = 0.06) .
- Steric Effects : The 2,4-dichlorophenyl group introduces steric bulk (Tolman cone angle ~150°), potentially hindering nucleophilic attack. Molecular docking or DFT calculations (e.g., Gaussian 16) can model steric interactions .
Q. What crystallographic challenges arise in resolving azetidin-2-one derivatives, and how are they mitigated?
- Methodological Answer : Challenges include twinning, poor crystal quality, and weak diffraction. Solutions:
- Crystal Growth : Use slow evaporation in mixed solvents (e.g., CHCl₃/hexane) .
- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves data completeness.
- Refinement : SHELXL’s TWIN and BASF commands correct twinning, while restraints on anisotropic displacement parameters (ADPs) stabilize refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
